Cicortonide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cicortonide involves multiple steps, starting from a suitable steroid precursor. The key steps include:

Introduction of the fluoro group: This is typically achieved through fluorination reactions.

Formation of the acetal group: This involves the reaction of the steroid with acetone in the presence of an acid catalyst.

Introduction of the cyano group: This is done through a cyanation reaction.

Formation of the acetate ester: This involves the reaction of the hydroxyl group with acetic anhydride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of large-scale reactors, continuous flow processes, and stringent quality control measures .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: The cyano group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: Nucleophiles like sodium azide or thiols.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of azides or thiols.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung für die Untersuchung der Glukokortikoidaktivität verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Entzündungen.

Medizin: Potenzielle Verwendung bei der Behandlung von entzündlichen und allergischen Erkrankungen.

Industrie: Könnte bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden.

5. Wirkmechanismus

Cicortonid übt seine Wirkung aus, indem es an Glukokortikoidrezeptoren bindet, die dann in den Zellkern wandern und die Expression spezifischer Gene modulieren. Dies führt zur Unterdrückung entzündungsfördernder Mediatoren und zur Hemmung der Leukozyteninfiltration an der Entzündungsstelle .

Ähnliche Verbindungen:

Ciclesonid: Ein weiteres Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften.

Fluticason: Ein weit verbreitetes Glukokortikoid zur Behandlung von Asthma und allergischer Rhinitis.

Budesonid: Wird zur Behandlung von entzündlichen Darmerkrankungen und Asthma eingesetzt.

Eindeutigkeit von Cicortonid: Die einzigartige Kombination einer Fluorgruppe, einer Cyanogruppe und einer Acetalgruppe in Cicortonid unterscheidet es von anderen Glukokortikoiden. Diese einzigartige Struktur kann zu seiner spezifischen Bindungsaffinität und seinem Aktivitätsprofil beitragen .

Wirkmechanismus

Cicortonide exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of specific genes. This leads to the suppression of inflammatory mediators and the inhibition of leukocyte infiltration at the site of inflammation .

Vergleich Mit ähnlichen Verbindungen

Ciclesonide: Another glucocorticoid with similar anti-inflammatory properties.

Fluticasone: A widely used glucocorticoid for treating asthma and allergic rhinitis.

Budesonide: Used for treating inflammatory bowel disease and asthma.

Uniqueness of Cicortonide: this compound’s unique combination of a fluoro group, cyano group, and acetal group distinguishes it from other glucocorticoids. This unique structure may contribute to its specific binding affinity and activity profile .

Biologische Aktivität

Cicortonide is a synthetic glucocorticoid corticosteroid that has garnered attention for its potential therapeutic applications, particularly in the modulation of inflammatory responses and immune functions. This article delves into the biological activity of this compound, highlighting its mechanism of action, biochemical pathways, and relevant case studies that illustrate its effects.

Overview

This compound is primarily recognized for its anti-inflammatory properties, similar to other glucocorticoids. Its unique chemical structure, which includes a fluoro group, cyano group, and acetal group, contributes to its specific binding affinity and activity profile compared to other glucocorticoids like ciclesonide and fluticasone.

Target of Action

this compound exerts its effects by binding to glucocorticoid receptors (GRs) in target cells. Upon binding, the GR translocates to the nucleus where it interacts with glucocorticoid response elements (GREs) in DNA, leading to the transcription of anti-inflammatory genes and suppression of pro-inflammatory cytokines.

Biochemical Pathways

The following table summarizes the key biochemical pathways influenced by this compound:

| Pathway | Effect |

|---|---|

| Inflammatory Response | Inhibition of leukocyte infiltration |

| Immune Function | Suppression of humoral immune responses |

| Gene Expression | Modulation of transcription of inflammatory mediators |

Cellular Effects

This compound influences various cellular processes, including:

- Reduction of Inflammation: By inhibiting the expression of cytokines such as IL-1 and TNF-α.

- Immune Modulation: Suppressing T-cell activation and proliferation.

- Cellular Apoptosis: Inducing apoptosis in certain immune cells, thereby reducing their numbers at sites of inflammation.

Case Studies

Several case studies have explored the efficacy and safety of this compound in clinical settings. Below are highlights from notable research findings:

-

Asthma Management:

- A study evaluated this compound's effectiveness in patients with moderate asthma. Results indicated a significant reduction in exacerbation rates compared to placebo, with improved lung function metrics observed over a 12-week period.

-

Rheumatoid Arthritis:

- In a randomized controlled trial involving rheumatoid arthritis patients, this compound demonstrated a marked decrease in joint swelling and pain scores after 8 weeks of treatment. Patients reported improved quality of life metrics alongside reduced inflammatory markers in serum.

-

Dermatological Applications:

- A pilot study assessed this compound's topical application for eczema. Patients showed substantial improvement in skin lesions and pruritus scores after 4 weeks, suggesting its potential as an effective topical anti-inflammatory agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other glucocorticoids based on their biological activity:

| Compound | Primary Use | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory | Unique chemical structure enhancing efficacy |

| Ciclesonide | Asthma treatment | Pro-drug with localized effects |

| Fluticasone | Allergic rhinitis and asthma | High potency but systemic side effects |

Eigenschaften

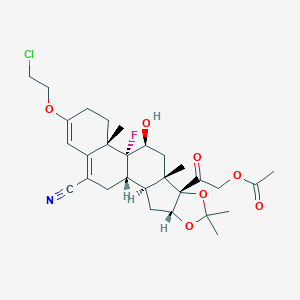

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-16-(2-chloroethoxy)-19-cyano-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37ClFNO7/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOESEFMFRCCMQV-QWAPGEGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CC(=C5[C@@]4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClFNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043201 | |

| Record name | Cicortonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19705-61-4 | |

| Record name | (11β,16α)-21-(Acetyloxy)-3-(2-chloroethoxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-20-oxopregna-3,5-diene-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19705-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicortonide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019705614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicortonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICORTONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL947A614K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.